molecular formula C10H15NO B11766443 3-Methyl-1-(pyridin-3-yl)butan-1-ol

3-Methyl-1-(pyridin-3-yl)butan-1-ol

Cat. No.: B11766443
M. Wt: 165.23 g/mol
InChI Key: UCFSAZJMIWAHCB-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-3-yl)butan-1-ol is an organic compound with the molecular formula C10H15NO It is a derivative of pyridine and is characterized by the presence of a butanol group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-3-yl)butan-1-ol typically involves the reaction of 3-methylpyridine with butanal under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-3-yl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyridin-3-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-3-yl)butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-2-yl)butan-1-ol
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime esters
  • 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One

Uniqueness

3-Methyl-1-(pyridin-3-yl)butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-1-pyridin-3-ylbutan-1-ol

InChI

InChI=1S/C10H15NO/c1-8(2)6-10(12)9-4-3-5-11-7-9/h3-5,7-8,10,12H,6H2,1-2H3

InChI Key

UCFSAZJMIWAHCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CN=CC=C1)O

Origin of Product

United States

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